Cas no 399-53-1 (2,4-Difluorostyrene)
2,4-Difluorostyrene Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluoro-1-vinylbenzene
- 1-ethenyl-2,4-difluorobenzene
- 2,4-DIFLUOROSTYRENE
- Benzene,1-ethenyl-2,4-difluoro-
- 2,4,6-TRIMETHYL-N-PROPYLANILINE
- 2,4-Difluoro-1-ethenylbenzene
- 2,4-Difluor-styrol
- Benzene,1-ethenyl-2,4-difluoro
- AKOS006281194
- CK2550
- EN300-388643
- IZYHZMFAUFITLK-UHFFFAOYSA-N
- BIS(CYCLOPENTADIENYL)HAFNIUMDICHLORIDE
- A824817
- SCHEMBL319771
- MFCD00142824
- PS-9044
- 399-53-1
- DTXSID80603836
- FT-0651081
- CS-0212167
- 2,4-DIFLUORO-1-VINYL-BENZENE
- 2,4-Difluorostyrene
-
- MDL: MFCD00142824
- Inchi: 1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
- InChI Key: IZYHZMFAUFITLK-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C=C)F
Computed Properties
- Exact Mass: 140.04400
- Monoisotopic Mass: 140.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.131
- Boiling Point: 138 ºC
- Flash Point: 27 ºC
- Refractive Index: 1.512
- PSA: 0.00000
- LogP: 2.60780
2,4-Difluorostyrene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4-Difluorostyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448118-50mg |
2,4-Difluorostyrene |
399-53-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448118-100mg |
2,4-Difluorostyrene |
399-53-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D448118-500mg |
2,4-Difluorostyrene |
399-53-1 | 500mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097045-1g |
2,4-Difluoro-1-vinylbenzene |
399-53-1 | 95+% | 1g |
10386CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097045-250mg |
2,4-Difluoro-1-vinylbenzene |
399-53-1 | 95+% | 250mg |
4681CNY | 2021-05-07 | |
| Ambeed | A575234-250mg |
2,4-Difluoro-1-vinylbenzene |
399-53-1 | 95% mix TBC as stabilizer | 250mg |
$23.0 | 2025-03-05 | |
| Ambeed | A575234-1g |
2,4-Difluoro-1-vinylbenzene |
399-53-1 | 95% mix TBC as stabilizer | 1g |
$49.0 | 2025-03-05 | |
| Ambeed | A575234-5g |
2,4-Difluoro-1-vinylbenzene |
399-53-1 | 95% mix TBC as stabilizer | 5g |
$168.0 | 2025-03-05 | |
| abcr | AB277055-1 g |
2,4-Difluorostyrene, 95%; . |
399-53-1 | 95% | 1 g |
€90.70 | 2023-07-20 | |
| abcr | AB277055-5 g |
2,4-Difluorostyrene, 95%; . |
399-53-1 | 95% | 5 g |
€257.30 | 2023-07-20 |
2,4-Difluorostyrene Suppliers
2,4-Difluorostyrene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,4-Difluorostyrene
Recent Advances in the Application of 2,4-Difluorostyrene (CAS: 399-53-1) in Chemical Biology and Pharmaceutical Research
2,4-Difluorostyrene (CAS: 399-53-1) is a fluorinated styrene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. Recent studies have explored its potential in drug discovery, polymer chemistry, and as a building block for advanced materials. This research brief aims to summarize the latest findings and developments related to 2,4-Difluorostyrene, highlighting its role in contemporary research.
One of the most notable applications of 2,4-Difluorostyrene is in the field of medicinal chemistry, where it is utilized as a precursor for the synthesis of fluorinated drug candidates. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Recent studies have demonstrated the efficacy of 2,4-Difluorostyrene in the synthesis of novel kinase inhibitors and antimicrobial agents. For instance, researchers have successfully incorporated this compound into the structure of tyrosine kinase inhibitors, resulting in improved pharmacokinetic properties and reduced off-target effects.
In addition to its pharmaceutical applications, 2,4-Difluorostyrene has shown promise in polymer chemistry. Its unique electronic and steric properties make it an ideal monomer for the development of high-performance polymers. Recent work has focused on the polymerization of 2,4-Difluorostyrene to produce materials with enhanced thermal stability, chemical resistance, and optical properties. These polymers are being investigated for use in coatings, adhesives, and electronic devices, showcasing the compound's versatility beyond traditional pharmaceutical applications.
Another emerging area of research involves the use of 2,4-Difluorostyrene in the development of fluorescent probes and imaging agents. The fluorinated aromatic ring of the compound provides a platform for the design of probes with high selectivity and sensitivity. Recent studies have reported the synthesis of 2,4-Difluorostyrene-based probes for the detection of reactive oxygen species (ROS) and metal ions, which are critical in understanding cellular processes and disease mechanisms. These probes exhibit excellent photostability and low cytotoxicity, making them suitable for in vivo imaging applications.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2,4-Difluorostyrene. Recent advancements in catalytic methods and green chemistry approaches have addressed some of these issues, offering more efficient and environmentally friendly routes to its production. For example, palladium-catalyzed cross-coupling reactions have been optimized to yield 2,4-Difluorostyrene with high purity and minimal byproducts. These developments are expected to facilitate broader adoption of the compound in both academic and industrial settings.
In conclusion, 2,4-Difluorostyrene (CAS: 399-53-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, polymer science, and imaging technologies underscore its importance as a multifunctional building block. Ongoing research efforts are likely to uncover new uses for this compound, further solidifying its role in advancing scientific and technological innovation. Future studies should focus on optimizing its synthesis, exploring novel derivatives, and expanding its applications in emerging fields such as nanotechnology and targeted drug delivery.
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